Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate
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Overview
Description
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate is a compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their biological activities and presence in various natural alkaloids
Preparation Methods
The synthesis of Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the use of a chiral 4-amino-3-hydroxy piperidine as a starting material . The synthetic strategies include:
Asymmetric Hydrogenation: This method employs a Rhodium (I) catalyst to achieve high enantioselectivity.
Exploitation of Existing Stereochemistry: Utilizing the stereochemistry present in 2-deoxy-D-ribose.
Biocatalytic and Classical Resolution Techniques: These techniques are used to impart enantioenrichment to racemic intermediates.
Chemical Reactions Analysis
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation techniques with catalysts such as palladium on carbon.
Scientific Research Applications
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, particularly in the design of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, the benzyl-piperidine group is known to inhibit cholinesterase receptors by binding to the catalytic site of the enzyme . This interaction can modulate the activity of the enzyme, leading to potential therapeutic effects.
Comparison with Similar Compounds
Benzyl trans-4-amino-3-hydroxy-3-methyl-piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperidine: The parent compound, which serves as a core structure for many pharmaceuticals.
Spiropiperidines: These compounds have a spirocyclic structure and are studied for their unique biological activities.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of piperidine derivatives in scientific research and drug development.
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
benzyl (3S,4S)-4-amino-3-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H20N2O3/c1-14(18)10-16(8-7-12(14)15)13(17)19-9-11-5-3-2-4-6-11/h2-6,12,18H,7-10,15H2,1H3/t12-,14-/m0/s1 |
InChI Key |
LDFHSGHZLOGTIE-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@]1(CN(CC[C@@H]1N)C(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
CC1(CN(CCC1N)C(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
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